molecular formula C21H19FN2O4 B12480588 3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one

3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one

Cat. No.: B12480588
M. Wt: 382.4 g/mol
InChI Key: ORJVRTVOMMUJEO-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one is a complex organic compound with a molecular formula of C21H19FN2O4 This compound is notable for its unique structure, which includes a piperazine ring, a fluorophenyl group, and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one typically involves multiple steps. One common method starts with the preparation of 4-fluorophenylpiperazine, which is synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a microwave chemical reactor . The resulting 4-fluorophenylpiperazine is then reacted with 8-methoxychromen-2-one under specific conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one involves its interaction with specific molecular targets. For instance, it may bind to serotonin receptors, influencing neurotransmitter activity and potentially affecting mood and behavior . The compound’s structure allows it to interact with various pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one is unique due to its combination of a piperazine ring, a fluorophenyl group, and a chromenone moiety. This unique structure contributes to its diverse range of applications and potential as a research tool.

Properties

Molecular Formula

C21H19FN2O4

Molecular Weight

382.4 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one

InChI

InChI=1S/C21H19FN2O4/c1-27-18-4-2-3-14-13-17(21(26)28-19(14)18)20(25)24-11-9-23(10-12-24)16-7-5-15(22)6-8-16/h2-8,13H,9-12H2,1H3

InChI Key

ORJVRTVOMMUJEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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